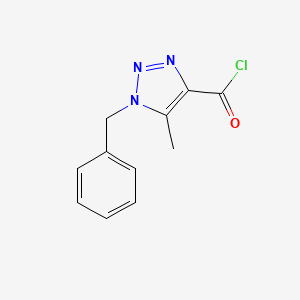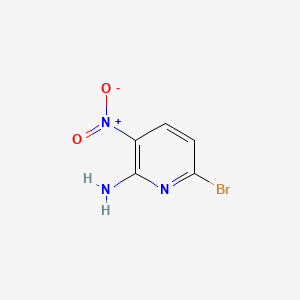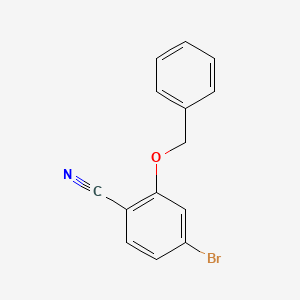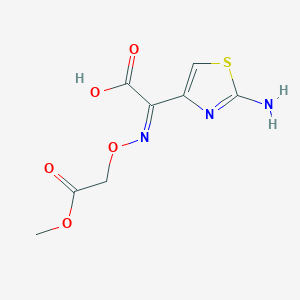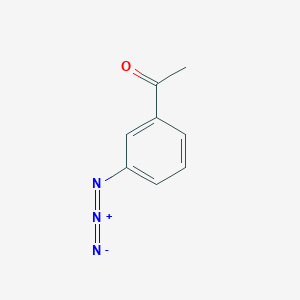
Ethanone, 1-(3-azidophenyl)-
Vue d'ensemble
Description
Synthesis Analysis
While specific synthesis methods for Ethanone, 1-(3-azidophenyl)- were not found, related compounds such as 1-(4-substituted aminophenyl) ethanones have been synthesized through various methods . For instance, a new series of N-acetyl and N-formyl-pyrazoline derivatives were synthesized by reaction of 4,7-dichloroquinoline with 4-aminoacetophenone .Molecular Structure Analysis
The molecular structure of Ethanone, 1-(3-azidophenyl)- consists of an ethanone group (a carbonyl group with a methyl group) attached to a phenyl group with an azide functional group .Chemical Reactions Analysis
Ethanone, 1-(3-azidophenyl)- is a member of the class of organic azides, which are commonly used in click chemistry reactions. These reactions produce a water-soluble and biocompatible bond.Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
Ethanone, 1-(3-azidophenyl)-: is used in the synthesis of 1,2,3-triazole derivatives . These derivatives are a significant class of heterocycles due to their extensive range of biological activities, including antimicrobial, anticancer, anticonvulsant, and analgesic properties . The compound serves as a precursor in the cyclization process with different active methylene compounds, leading to the formation of various substituted 1,2,3-triazoles.
Asymmetric Synthesis of Pactamycin
In the field of pharmaceutical chemistry, Ethanone, 1-(3-azidophenyl)- has been utilized as a raw material for the total asymmetric synthesis of pactamycin , an antibiotic with antitumor activity . This application underscores the compound’s role in the development of complex molecules with significant therapeutic potential.
Curcumin Mimics Synthesis
The compound is also involved in the synthesis of curcumin mimics with substituted sulfonyl groups . These mimics have potential applications in medicinal chemistry, particularly in the design of molecules with anti-inflammatory and antioxidant properties.
Antagonists at Human A2B Adenosine Receptors
Ethanone, 1-(3-azidophenyl)-: is used in synthesizing selective antagonists at human A2B adenosine receptors . These receptors are implicated in various physiological processes, and antagonists can be beneficial in treating conditions like asthma, ischemia, and pain.
Antibacterial Agents
The compound has shown potential antibacterial properties, which could be harnessed in the development of new antibacterial agents . This application is particularly relevant given the increasing concern over antibiotic resistance.
HIV-1 Integrase Inhibitors
Another significant application is in the synthesis of HIV-1 integrase inhibitors . These inhibitors are crucial in the treatment of HIV/AIDS, as they prevent the integration of the viral genome into the host DNA, thereby blocking the replication of the virus.
Mécanisme D'action
While the specific mechanism of action for Ethanone, 1-(3-azidophenyl)- is not available, it’s known that azides are widely used in various fields of chemistry, such as drug discovery, material science, and bioconjugation.
Orientations Futures
Ethanone, 1-(3-azidophenyl)- and its related compounds have potential applications in various fields of chemistry. For instance, a series of novel 1H-1,2,3-triazole analogs were synthesized via “Click” chemistry and evaluated for their carbonic anhydrase-II enzyme inhibitory activity . This suggests potential future directions in pharmaceutical applications.
Propriétés
IUPAC Name |
1-(3-azidophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c1-6(12)7-3-2-4-8(5-7)10-11-9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HANPLRJJHYSJSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40478885 | |
| Record name | Ethanone, 1-(3-azidophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40478885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethanone, 1-(3-azidophenyl)- | |
CAS RN |
70334-60-0 | |
| Record name | 1-(3-Azidophenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70334-60-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 1-(3-azidophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40478885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-azidophenyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

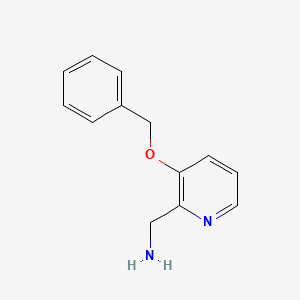
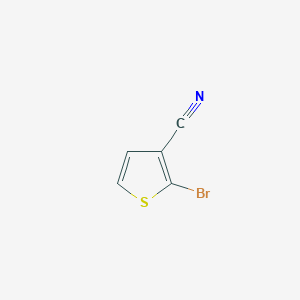

![2-(6-Bromo-2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acid](/img/structure/B1280772.png)

![(1H-Pyrrolo[3,2-b]pyridin-5-yl)methanamine](/img/structure/B1280777.png)
![N-[3-(4-Aminophenoxy)phenyl]-N,N-dimethylamine](/img/structure/B1280778.png)
